molecular formula C16H12ClFO B14305952 3-(4-Chlorophenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one CAS No. 113368-19-7

3-(4-Chlorophenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one

Cat. No.: B14305952
CAS No.: 113368-19-7
M. Wt: 274.71 g/mol
InChI Key: TYONRSVKZYUVAH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorophenyl group and a fluoro-methylphenyl group, making it a unique derivative of chalcones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-fluoro-3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one: Lacks the fluoro and methyl groups, making it less complex.

    3-(4-Fluorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one: Similar structure but with different positioning of the fluoro and chlorophenyl groups.

    3-(4-Methylphenyl)-1-(4-chlorophenyl)prop-2-en-1-one: Contains a methyl group instead of a fluoro group.

Uniqueness

3-(4-Chlorophenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

CAS No.

113368-19-7

Molecular Formula

C16H12ClFO

Molecular Weight

274.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H12ClFO/c1-11-10-13(5-8-15(11)18)16(19)9-4-12-2-6-14(17)7-3-12/h2-10H,1H3

InChI Key

TYONRSVKZYUVAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C=CC2=CC=C(C=C2)Cl)F

Origin of Product

United States

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